(-)-Propionylcarnitine (PLC), CAS 20064-19-1, is the propionyl ester of L-carnitine, a naturally occurring amino acid derivative essential for fatty acid metabolism. Unlike its parent compound L-carnitine or the more common analog Acetyl-L-carnitine (ALCAR), PLC provides a propionyl group that can be metabolized to succinyl-CoA. This unique metabolic fate allows it to serve as an anaplerotic substrate for the Krebs cycle, replenishing metabolic intermediates, a property of significant interest in studies of cellular energy under ischemic or metabolically stressed conditions.
Substituting (-)-Propionylcarnitine with L-carnitine or Acetyl-L-carnitine (ALCAR) in research or formulation is inadvisable due to critical differences in their metabolic and physiological effects. The acetyl group of ALCAR primarily contributes to the acetyl-CoA pool, whereas the propionyl group of PLC uniquely forms succinyl-CoA, directly replenishing Krebs cycle intermediates via anaplerosis. This distinction is crucial in models of cardiac ischemia or metabolic dysfunction where specific intermediate depletion is a key pathological feature. Furthermore, studies have shown that PLC and L-carnitine have differential effects on vascular function, such as nitric oxide (NO) synthesis and the expression of endothelial nitric oxide synthase (eNOS), making them non-equivalent for cardiovascular research. The choice of the specific ester directly impacts the metabolic pathway being supplemented and the resulting physiological outcomes.
Unlike L-carnitine or Acetyl-L-carnitine, (-)-Propionylcarnitine serves as a direct precursor for succinyl-CoA, an intermediate of the Krebs cycle. Studies in isolated rat heart mitochondria show that while both L-carnitine and PLC increase CO2 production from [1-14C]pyruvate, only PLC significantly increases oxygen uptake and CO2 evolution from [2-14C]pyruvate, a direct indicator of its entry into the Krebs cycle at a point other than acetyl-CoA. This anaplerotic effect is critical for maintaining mitochondrial function under ischemic conditions where cycle intermediates are depleted.
| Evidence Dimension | Anaplerotic Effect (Krebs Cycle Entry Point) |
| Target Compound Data | Metabolized to Propionyl-CoA, then Succinyl-CoA, directly entering the Krebs cycle. |
| Comparator Or Baseline | Acetyl-L-carnitine: Metabolized to Acetyl-CoA, entering the Krebs cycle at the beginning. L-carnitine: Facilitates fatty acid transport but does not directly provide Krebs cycle intermediates. |
| Quantified Difference | Qualitatively distinct metabolic entry point compared to ALCAR and L-carnitine, demonstrated by differential metabolism of labeled pyruvate. |
| Conditions | Isolated rat heart mitochondria. |
For research on metabolic rescue in energy-deprived states like cardiac ischemia, PLC offers a unique mechanism not available from L-carnitine or ALCAR.
In studies using small mesenteric arteries from spontaneously hypertensive rats (SHR), treatment with (-)-Propionylcarnitine demonstrated a unique advantage over L-carnitine in supporting vascular health. While both compounds improved endothelial responses by increasing nitric oxide (NO) availability, only PLC significantly increased the protein expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. This suggests a more profound, regulatory effect on the vascular endothelium compared to its parent compound.
| Evidence Dimension | eNOS Protein Expression |
| Target Compound Data | Significantly increased eNOS protein expression. |
| Comparator Or Baseline | L-carnitine: Did not significantly increase eNOS protein expression. |
| Quantified Difference | PLC was shown to increase eNOS expression, whereas L-carnitine did not, under the same experimental conditions. |
| Conditions | Small mesenteric arteries from spontaneously hypertensive rats (SHR) treated for 8 weeks. |
This makes PLC a more specific tool for investigations into restoring or enhancing endothelial function and NO-mediated vasodilation, a key factor in hypertension and peripheral artery disease research.
(-)-Propionylcarnitine is frequently supplied as a hydrochloride (HCl) salt, a form chosen to enhance stability and solubility for research and formulation purposes. The inner salt (zwitterion) form, CAS 20064-19-1, can be synthesized from the hydrochloride salt by treatment with a base, such as ammonia gas in ethanol, followed by precipitation. The availability of the stable, more soluble HCl salt is a key procurement consideration, simplifying stock solution preparation and improving handling characteristics compared to potentially more hygroscopic or less stable forms.
| Evidence Dimension | Chemical Form & Stability |
| Target Compound Data | Available as a hydrochloride salt, which typically offers improved stability and aqueous solubility. |
| Comparator Or Baseline | Inner salt (zwitterionic) form, which may have different handling properties and requires specific synthesis steps. |
| Quantified Difference | The HCl salt form is specified in numerous pharmacokinetic and clinical studies, indicating its suitability for reproducible experimental use. |
| Conditions | Standard laboratory weighing, dissolution, and formulation processes. |
For buyers requiring consistent, reproducible results, procuring the well-characterized HCl salt minimizes variability related to material handling, solubility, and stability.
Due to its unique ability to replenish Krebs cycle intermediates via the anaplerotic succinyl-CoA pathway, this compound is the appropriate choice for studies aiming to restore mitochondrial function and cardiac performance in models of myocardial ischemia. Its mechanism is distinct from L-carnitine or ALCAR, which do not provide the same anaplerotic substrate.
For research focused on the molecular mechanisms of vascular health, (-)-Propionylcarnitine is a more targeted agent than L-carnitine. Its demonstrated ability to not only increase NO availability but also upregulate eNOS protein expression makes it a specific tool for exploring pathways to improve endothelial-dependent vasodilation.
In models of PAD or intermittent claudication, where impaired blood flow and ischemic muscle metabolism are central, this compound is a key investigational tool. Its dual action of improving energy metabolism in ischemic tissue and potentially enhancing blood flow makes it a more multifaceted agent than substitutes that only address one of these factors.
When the experimental goal is to dissect the specific contributions of different anaplerotic substrates to cellular energy, (-)-Propionylcarnitine is an essential reagent. It allows for direct comparison of the effects of replenishing the Krebs cycle via succinyl-CoA versus the acetyl-CoA provided by ALCAR, enabling precise conclusions about mitochondrial substrate preference and metabolic flexibility.